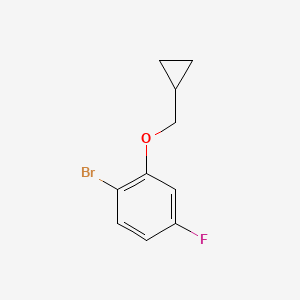
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene
概要
説明
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene is an organic compound with the molecular formula C10H10BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-bromophenol and cyclopropylmethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions with water. A base such as potassium carbonate is used to deprotonate the phenol group, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated phenol undergoes nucleophilic substitution with cyclopropylmethanol in the presence of a suitable catalyst, such as copper(I) iodide, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation can produce a corresponding ketone or aldehyde.
科学的研究の応用
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropylmethoxy group and the fluorine atom can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
類似化合物との比較
Similar Compounds
1-Bromo-2-methoxy-4-fluoro-benzene: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
1-Bromo-2-cyclopropylmethoxy-4-chloro-benzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-2-cyclopropylmethoxy-4-methyl-benzene: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene is unique due to the presence of the cyclopropylmethoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
特性
分子式 |
C10H10BrFO |
|---|---|
分子量 |
245.09 g/mol |
IUPAC名 |
1-bromo-2-(cyclopropylmethoxy)-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrFO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
InChIキー |
GBMCIOYVLWGGEU-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=CC(=C2)F)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













